3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide
3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0730149
InChI:
InChI=1S/C17H23N3O2S/c1-12(2)11-15(21)19-17(23)18-14-7-5-13(6-8-14)16(22)20-9-3-4-10-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21,23)
SMILES:
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2
Molecular Formula:
C17H23N3O2S
Molecular Weight:
333.5 g/mol
3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide
CAS No.:
Cat. No.: VC0730149
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O2S |
|---|---|
| Molecular Weight | 333.5 g/mol |
| IUPAC Name | 3-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]butanamide |
| Standard InChI | InChI=1S/C17H23N3O2S/c1-12(2)11-15(21)19-17(23)18-14-7-5-13(6-8-14)16(22)20-9-3-4-10-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21,23) |
| Standard InChI Key | JLJKUGFVBMYTKI-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
| Canonical SMILES | CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator